4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine and propan-2-ylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triethyl-1,3,5-triazine
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Tris(2-methylpropyl)-1,3,5-triazine
Uniqueness
4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-(2-methylpropyl)-6-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N4/c1-6(2)5-8-12-9(7(3)4)14-10(11)13-8/h6-7H,5H2,1-4H3,(H2,11,12,13,14) |
InChI Key |
VEHIKGAKPYGZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NC(=N1)N)C(C)C |
Origin of Product |
United States |
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